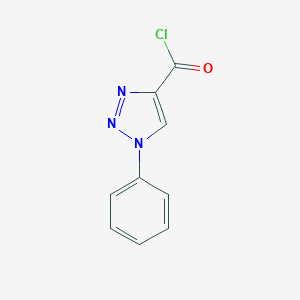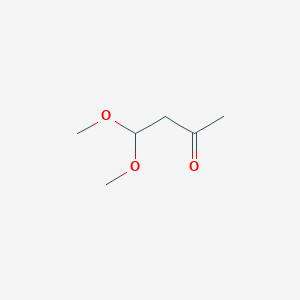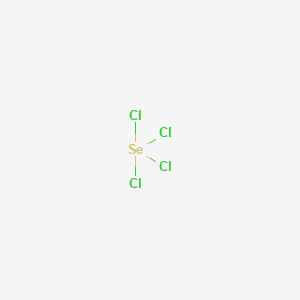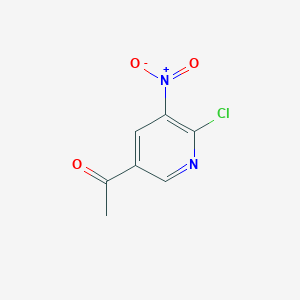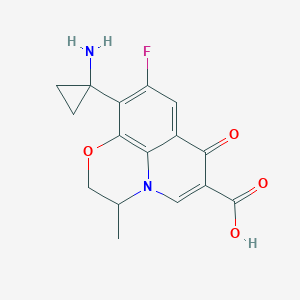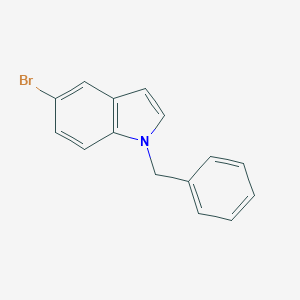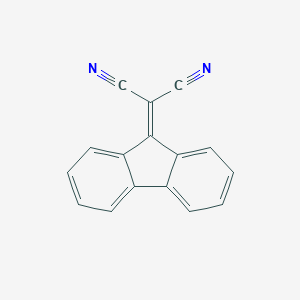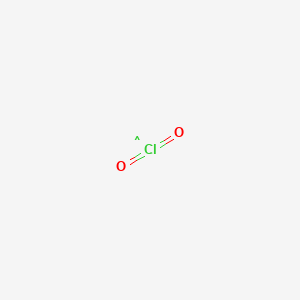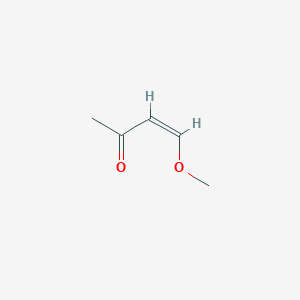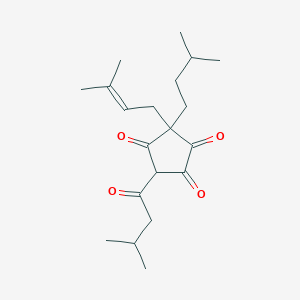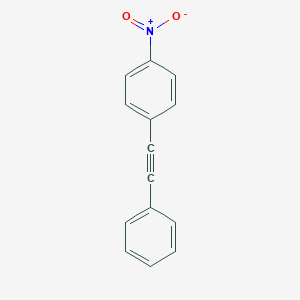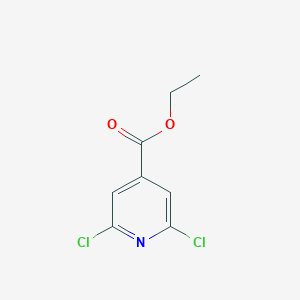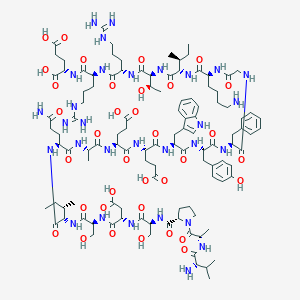![molecular formula C14H11Br2N3OS B155322 1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea CAS No. 1713-69-5](/img/structure/B155322.png)
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the thiourea family and is commonly referred to as DBODCMT.
Mechanism Of Action
The mechanism of action of DBODCMT is not fully understood. However, it is believed that the compound exerts its biological activity through the inhibition of various enzymes, including tyrosinase and acetylcholinesterase. The inhibition of these enzymes leads to the disruption of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical And Physiological Effects
DBODCMT has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DBODCMT has also been shown to exhibit antimicrobial activity against various bacteria and fungi. In addition, the compound has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
DBODCMT has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity and yield can be easily monitored. In addition, the compound exhibits a broad range of biological activity, making it a versatile tool for various experiments. However, DBODCMT also has several limitations. The compound is relatively unstable and can degrade over time. In addition, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for DBODCMT research. One potential direction is the development of novel materials based on DBODCMT. The compound has unique properties that make it an attractive building block for the synthesis of advanced materials. Another potential direction is the development of DBODCMT-based sensors for the detection of various analytes, including heavy metals and biological molecules. Finally, further studies are needed to fully understand the mechanism of action of DBODCMT and to identify its potential applications in various fields.
Synthesis Methods
DBODCMT can be synthesized through a multistep reaction process. The first step involves the reaction of 3,5-dibromo-2,4-cyclohexadienone with methylamine to yield 1-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamine. The second step involves the reaction of the intermediate product with thiourea to yield the final product, DBODCMT. The synthesis process is relatively complex and requires careful monitoring to ensure the purity and yield of the final product.
Scientific Research Applications
DBODCMT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBODCMT has been shown to exhibit antitumor, antimicrobial, and antifungal properties. In material science, DBODCMT has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DBODCMT has been used as a sensor for the detection of heavy metals in water.
properties
CAS RN |
1713-69-5 |
|---|---|
Product Name |
1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea |
Molecular Formula |
C14H11Br2N3OS |
Molecular Weight |
429.1 g/mol |
IUPAC Name |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H11Br2N3OS/c15-10-6-9(13(20)12(16)7-10)8-17-19-14(21)18-11-4-2-1-3-5-11/h1-8,20H,(H2,18,19,21)/b17-8+ |
InChI Key |
ACTYCJZKMZTNAN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC=C2C=C(C=C(C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



